molecular formula C14H17F3N2O3 B13582022 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid

Cat. No.: B13582022
M. Wt: 318.29 g/mol
InChI Key: ZZUSYKPOGRJXBR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The trifluoroacetic acid moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for specific applications where enhanced stability and solubility are desired .

Biological Activity

6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid (commonly referred to as TFA salt of the piperidinone), is a compound of interest due to its potential biological activities, including its effects on cancer cells and its role in neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C13H16F3N
  • Molecular Weight : 257.27 g/mol
  • IUPAC Name : 6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The piperidine ring structure allows for significant binding interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
  • Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(Aminomethyl)-6-phenylpiperidin-2-one, TFA salt. A notable study demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : Induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
  • Mechanism : The compound's spirocyclic structure enhances binding affinity to protein targets, which is crucial for its anticancer activity .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Dopaminergic Activity : It displays potential as a modulator of dopamine receptors, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonergic Activity : Its action on serotonin receptors suggests possible applications in mood disorders .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : Assess the cytotoxic effects on FaDu cells.
    • Findings : The compound showed a higher rate of apoptosis compared to control groups, indicating its potential as an anticancer agent .
  • Neuropharmacological Assessment :
    • Objective : Evaluate effects on neurotransmitter systems.
    • Findings : The compound modulated dopamine receptor activity, leading to enhanced dopaminergic signaling in preclinical models .

Data Table

Biological ActivityCell Line/ModelEffect ObservedReference
AnticancerFaDu CellsInduced apoptosis more effectively than bleomycin
NeuropharmacologyDopamine ReceptorsEnhanced signaling activity
NeuropharmacologySerotonin ReceptorsModulation observed

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

6-(aminomethyl)-6-phenylpiperidin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H16N2O.C2HF3O2/c13-9-12(8-4-7-11(15)14-12)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6H,4,7-9,13H2,(H,14,15);(H,6,7)

InChI Key

ZZUSYKPOGRJXBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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